molecular formula C9H9ClO B1339278 4-(2-Chloroethyl)benzaldehyde CAS No. 103076-33-1

4-(2-Chloroethyl)benzaldehyde

Cat. No.: B1339278
CAS No.: 103076-33-1
M. Wt: 168.62 g/mol
InChI Key: QSAAKRQPQKJMHW-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-(2-Chloroethyl)benzaldehyde has several scientific research applications:

Comparison with Similar Compounds

4-(2-Chloroethyl)benzaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the chloroethyl and aldehyde functional groups, which confer distinct reactivity and versatility in various chemical reactions .

Biological Activity

4-(2-Chloroethyl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a chloroethyl group attached to a benzaldehyde moiety, has been investigated for various pharmacological properties, including anti-cancer, antimicrobial, and anti-inflammatory activities. This article provides a detailed overview of the biological activities associated with this compound, supported by research findings and case studies.

  • Molecular Formula : C9H9ClO
  • CAS Number : 103076-33-1
  • Molecular Weight : 172.62 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, potentially leading to apoptosis in cancer cells and inhibition of various enzymes involved in inflammatory processes. The chloroethyl group is known for its reactivity, which can facilitate interactions with nucleophiles in biological systems.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and its derivatives:

  • HDAC Inhibition : Research indicates that derivatives such as 4-[bis(2-chloroethyl)amino]benzaldehyde exhibit potent inhibition against histone deacetylases (HDACs), particularly HDAC3, with an IC50 value of 95.48 nM. This inhibition leads to significant antiproliferative effects on solid tumor cells, including HepG2 liver cancer cells, with an IC50 value of 1.30 μM .
  • Apoptosis Induction : Studies have shown that treatment with these compounds results in increased apoptosis and cell cycle arrest at the G2/M phase, contributing to their antitumor efficacy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains : It has demonstrated activity against various bacterial strains, including Staphylococcus aureus. The compound's structure may enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by studies indicating its ability to inhibit key inflammatory pathways:

  • Inhibition of Enzymes : Compounds derived from this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Case Studies

StudyFindings
Chen et al. (2020)Identified 4-(bis(2-chloroethyl)amino)benzaldehyde as a potent HDAC3 inhibitor with significant anticancer activity against HepG2 cells .
Mohanram & Meshram (2014)Synthesized derivatives exhibiting anti-inflammatory and antimicrobial activities, demonstrating the versatility of the benzaldehyde structure .
Akhmadieva et al. (2020)Highlighted the potential of antipyrine derivatives as anti-inflammatory agents through molecular docking studies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-Chloroethyl)benzaldehyde, and how can reaction conditions influence yield?

  • Methodological Answer : A typical approach involves alkylation of benzaldehyde derivatives with 2-chloroethyl groups. For example, alkylation of p-hydroxybenzaldehyde with 1-(2-chloroethyl)piperidine in DMF produces analogs like 4-(2-piperidinylethoxy)benzaldehyde . Reaction optimization (e.g., solvent choice, temperature) is critical: DMF is often used as a polar aprotic solvent to stabilize intermediates, while chlorinating agents like SOCl₂ or PCl₃ may enhance electrophilicity . Yield improvements (e.g., 58% in related syntheses) require careful control of stoichiometry and exclusion of moisture .

Q. How is this compound characterized analytically, and which techniques are most reliable?

  • Methodological Answer : Standard characterization includes TLC for purity, FT-IR for aldehyde (C=O stretch ~1700 cm⁻¹) and chloroethyl (C-Cl ~550–750 cm⁻¹) groups, and ¹H NMR for aromatic protons (δ 7.8–8.2 ppm) and chloroethyl chains (δ 3.6–4.0 ppm for CH₂Cl) . Elemental analysis confirms stoichiometry (e.g., C₉H₉ClO requires C 64.10%, H 5.38%, Cl 21.04%) .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : The compound is sensitive to moisture and light. Storage under inert gas (N₂/Ar) at 2–8°C in amber glass vials is recommended. Decomposition may release HCl, necessitating pH monitoring of solutions. Avoid contact with strong oxidizers due to potential exothermic reactions .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using advanced techniques?

  • Methodological Answer : X-ray crystallography is definitive for resolving stereochemical uncertainties. For example, dihedral angles between aromatic rings and chloroethyl chains (e.g., 78.31° in related dialdehydes) can be quantified . SC-XRD also identifies weak intermolecular interactions (e.g., CH-π, hydrogen bonds) that influence crystal packing .

Q. What mechanistic insights exist for nucleophilic substitution reactions involving the 2-chloroethyl group?

  • Methodological Answer : The 2-chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using HPLC or in-situ NMR can track intermediate formation. For example, substitution with piperidine in DMF follows second-order kinetics, with steric hindrance at the β-carbon affecting reaction rates .

Q. How can researchers mitigate genotoxic risks when using this compound in drug synthesis?

  • Methodological Answer : The chloroethyl group is a potential genotoxin. Control strategies include:

  • Purification : HPLC with UV detection (λ = 254 nm) to monitor residual impurities below ICH Q3A/B thresholds (e.g., <1.5 mg/day) .
  • Derivatization : Converting the chloroethyl group to less reactive moieties (e.g., via hydrolysis to hydroxyethyl) before final API steps .

Q. What are the challenges in formulating this compound derivatives for in vivo studies?

  • Methodological Answer : Poor aqueous solubility (predicted logP ~2.1) necessitates formulation aids:

  • Cosolvents : Ethanol/PEG 400 mixtures improve solubility.
  • Nanoparticulate systems : Encapsulation in PLGA nanoparticles enhances bioavailability . Stability studies (e.g., 40°C/75% RH for 4 weeks) assess formulation robustness .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for chloroethylbenzaldehyde derivatives?

  • Methodological Answer : Yield variations (e.g., 58% vs. lower yields in analogous syntheses ) may arise from:

  • Reagent purity : Impurities in phosphorus oxychloride can reduce electrophilicity.
  • Workup protocols : Differences in extraction efficiency (e.g., ethyl acetate vs. dichloromethane) impact isolated yields. Replicating conditions with strict anhydrous controls is advised .

Q. Environmental and Safety Compliance

Q. What ecotoxicological assessments are required for this compound disposal?

  • Methodological Answer : The compound is classified as acutely toxic to aquatic life (GHS Category 2). Testing includes:

  • Daphnia magna LC₅₀ : 48-hour exposure assays.
  • Biodegradation : OECD 301F respirometry to assess persistence . Neutralization with NaOH before disposal reduces environmental hazards .

Properties

IUPAC Name

4-(2-chloroethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAAKRQPQKJMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571028
Record name 4-(2-Chloroethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103076-33-1
Record name 4-(2-Chloroethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(2-Chloroethyl)benzoic acid (2.00 g, 10.83 mmol) was dissolved in THF (40 ml) under an argon atmosphere, and 1M borane-THF complex (16 ml, 16.00 mmol) was slowly added dropwise under ice-cooling. After stirring at room temperature for 2 hours, 1N sulfuric acid (36 ml) was added, and the mixture was stirred for 1 hour and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the obtained crude product was dissolved in dichloromethane (50 ml). Manganese dioxide (10.00 g) was added, and the mixture was stirred overnight at room temperature. After filtration through celite, the filtrate was concentrated under reduced pressure to give the title compound (1.71 g, 91%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
10 g
Type
catalyst
Reaction Step Four
Yield
91%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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